Ethyl 3-propan-2-ylbicyclo[2.2.1]hept-5-ene-2-carboxylate

Catalog No.
S1494648
CAS No.
116044-44-1
M.F
C13H20O2
M. Wt
208.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-propan-2-ylbicyclo[2.2.1]hept-5-ene-2-carb...

CAS Number

116044-44-1

Product Name

Ethyl 3-propan-2-ylbicyclo[2.2.1]hept-5-ene-2-carboxylate

IUPAC Name

ethyl 3-propan-2-ylbicyclo[2.2.1]hept-5-ene-2-carboxylate

Molecular Formula

C13H20O2

Molecular Weight

208.3 g/mol

InChI

InChI=1S/C13H20O2/c1-4-15-13(14)12-10-6-5-9(7-10)11(12)8(2)3/h5-6,8-12H,4,7H2,1-3H3

InChI Key

HJEFAEQTNTXLHL-IRCOFANPSA-N

SMILES

CCOC(=O)C1C2CC(C1C(C)C)C=C2

Canonical SMILES

CCOC(=O)C1C2CC(C1C(C)C)C=C2

The exact mass of the compound Ethyl 3-propan-2-ylbicyclo[2.2.1]hept-5-ene-2-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethyl 3-propan-2-ylbicyclo[2.2.1]hept-5-ene-2-carboxylate is an organic compound characterized by the molecular formula C13H20O2C_{13}H_{20}O_2. This compound belongs to a class of bicyclic esters, specifically featuring a norbornene core structure. It is also known by other names such as Ethyl 5-norbornene-2-carboxylate and has a clear liquid appearance with a floral aroma accompanied by earthy fermented undertones . The compound's unique bicyclic structure contributes to its distinctive physical and chemical properties.

Typical of esters and bicyclic compounds:

  • Hydrolysis: Under acidic or basic conditions, it can undergo hydrolysis to form the corresponding carboxylic acid and alcohol.
  • Transesterification: This compound can react with alcohols to form different esters, which is useful in synthetic organic chemistry.
  • Diels-Alder Reactions: Its bicyclic structure allows it to act as a diene in Diels-Alder reactions, forming more complex cyclic compounds.

Several methods have been proposed for synthesizing Ethyl 3-propan-2-ylbicyclo[2.2.1]hept-5-ene-2-carboxylate:

  • Diels-Alder Reaction: The synthesis often begins with the Diels-Alder reaction between suitable diene and dienophile precursors, leading to the formation of the bicyclic structure.
  • Esterification: Following the formation of the bicyclic framework, esterification with propan-2-ol can yield Ethyl 3-propan-2-ylbicyclo[2.2.1]hept-5-ene-2-carboxylate.
  • Isomerization: Various isomers of bicyclo[2.2.1]hept-5-ene derivatives can be synthesized through controlled isomerization processes, allowing for the production of specific stereoisomers of the compound .

Ethyl 3-propan-2-ylbicyclo[2.2.1]hept-5-ene-2-carboxylate finds applications in various fields:

  • Fragrance Industry: Its floral aroma makes it suitable for use in perfumes and scented products.
  • Flavoring Agents: The compound may be utilized as a flavoring agent due to its pleasant scent profile.
  • Synthetic Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Ethyl 3-propan-2-ylbicyclo[2.2.1]hept-5-ene-2-carboxylate shares structural similarities with several other compounds, which can be compared based on their chemical properties and applications:

Compound NameMolecular FormulaKey Features
Bicyclo[3.3.0]octane derivativesC8H12More rigid structure, used in materials science
Ethyl 5-norbornene-2-carboxylic acidC11H16O2Similar bicyclic structure, used in polymer chemistry
Isopropyl bicyclo[2.2.1]heptane derivativesC13H20OSimilar reactivity patterns, potential fragrance applications
1-Methylbicyclo[3.3.0]octaneC10H16Different ring size but similar reactivity

The uniqueness of Ethyl 3-propan-2-ylbicyclo[2.2.1]hept-5-ene-2-carboxylate lies in its specific molecular structure that combines both floral aromatic properties and potential utility in synthetic organic chemistry, distinguishing it from other bicyclic compounds that may not exhibit similar fragrance characteristics or reactivity profiles.

Diels-Alder Cycloaddition Approaches

The Diels-Alder reaction between cyclopentadiene and ethyl acrylate is the cornerstone for synthesizing norbornene derivatives, including ethyl 3-propan-2-ylbicyclo[2.2.1]hept-5-ene-2-carboxylate. This [4+2] cycloaddition proceeds via a concerted mechanism, forming the bicyclo[2.2.1]hept-5-ene scaffold with inherent stereochemical control (Figure 1).

Key Findings:

  • Endo/Exo Selectivity: Traditional Diels-Alder reactions favor the endo transition state due to secondary orbital interactions. However, recent studies challenge this paradigm, demonstrating that simple dienophiles like methyl acrylate exhibit near 1:1 endo/exo ratios in nonpolar media. For ethyl acrylate, stereoselectivity improves in ionic liquids (e.g., 84% endo in 1-butyl-1-methylpyrrolidinium trifluoromethanesulfonate).
  • Solvent Effects: Deep eutectic solvents (DES) composed of lactic acid and choline chloride enhance reaction rates and endo selectivity (up to 2.8:1).
  • Catalytic Acceleration: Lewis acids (e.g., ScCl₃, YbCl₃) in ionic liquids boost dienophile conversion to >90% while maintaining >90% endo selectivity.

Table 1: Stereoselectivity in Diels-Alder Reactions of Ethyl Acrylate

Solvent/CatalystEndo:%Exo:%Conversion (%)Source
Pyrr₁.₄[OTf] (neat)841689
DES (LA:ChCl, 2:1)742692
ScCl₃ in Pyrr₁.₄[NTf₂]91996

Catalytic and Organometallic Synthesis Strategies

Advanced catalytic systems address limitations in traditional Diels-Alder approaches, such as side reactions and poor regiocontrol.

Highlights:

  • Lewis Acid Catalysts: Aluminum chloride (AlCl₃) stabilizes electron-deficient dienophiles, lowering activation energies by 12.5 kcal/mol. Computational studies reveal that AlCl₃ coordinates to the acrylate carbonyl, polarizing the π-system for enhanced diene attack.
  • Zeolitic Catalysts: Sn-BEA and Hf-BEA zeolites promote Diels-Alder reactions via surface Lewis acidity, achieving 85% yield for methyl acrylate analogs.
  • Asymmetric Catalysis: Chiral auxiliaries (e.g., ethyl-S-lactyl acrylate) enable enantioselective syntheses, though this remains underexplored for isopropyl-substituted derivatives.

Industrial-Scale Production Processes (Patent Analysis)

Industrial synthesis prioritizes cost efficiency and scalability, often employing continuous-flow systems.

Key Patents:

  • US2917538A: Describes azeotropic distillation with toluene to remove water during esterification, achieving 89% yield for hexyl acrylate analogs.
  • US3337610A: Utilizes reactive distillation columns for simultaneous acrylic acid esterification and product separation, reducing oligomerization.
  • JP4745655B2: Discloses retro-Diels-Alder/epimerization strategies to enrich exo isomers, challenging the dominance of endo products.

Industrial Challenges:

  • Cyclopentadiene dimerization necessitates on-site cracking at 170–180°C.
  • Product isolation requires neutralization of residual acids (e.g., Na₂CO₃) followed by fractional distillation.

Stereochemical Control and Isomer Separation

The bicyclo[2.2.1]heptene system introduces four stereocenters, making isomer separation critical for applications requiring enantiopurity.

Strategies:

  • Chromatography: Silica gel chromatography resolves endo and exo isomers, albeit with moderate efficiency (Rf differences <0.1).
  • Crystallization: Endo isomers often crystallize preferentially from hexane/ethyl acetate mixtures due to higher symmetry.
  • Dynamic Resolution: Retro-Diels-Alder/epimerization under basic conditions (e.g., KOH/EtOH) enriches exo isomers to >70%.

Computational Insights:

  • MP2/6-31G(d,p) calculations predict a 2.7 kcal/mol energy difference between endo and exo transition states, corroborating experimental selectivity.
  • Solvent models (IEF-PCM) indicate toluene stabilizes exo pathways by 1.2 kcal/mol versus endo in DMF.

XLogP3

3.1

GHS Hazard Statements

Aggregated GHS information provided by 1328 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

116044-44-1

General Manufacturing Information

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 3-(1-methylethyl)-, ethyl ester, (1R,2S,3S,4S)-rel-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 07-17-2023

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